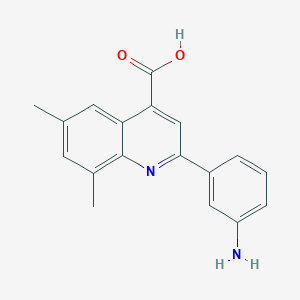
2-(3-氨基苯基)-6,8-二甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid (2-APQC) is a synthetic compound used in a variety of scientific research applications. It is an aromatic heterocyclic compound with a wide range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, as well as potential applications in cancer therapy. This compound has been extensively studied in recent years, and
科学研究应用
抗菌和抗真菌剂
- 已合成并评估了与萘啶酸相关的喹啉衍生物的抗菌活性,重点是含有吡咯或 2,5-二甲基吡咯基团在 6 位的化合物 (Corelli 等人,1983).
羧酸保护
- 已描述了一种用于保护羧酸的新型试剂的合成和使用,为有机合成领域提供了一种新方法 (Arai 等人,1998).
肽模拟物化学
- 合成了对映纯的 Fmoc 保护的吗啉-3-羧酸,证明了与固相肽合成和肽模拟物化学中的潜在应用的兼容性 (Sladojevich 等人,2007).
抗菌活性
- 已合成并评估了新型喹啉衍生物的抗菌活性,突出了它们作为抗菌剂的潜力 (Elkholy & Morsy,2006).
关键中间体的合成
- 已经对作为药物研究中重要中间体的各种喹啉羧酸衍生物的合成进行了研究 (Rudenko 等人,2012).
新型合成方法
- 已经开发出合成喹啉羧酸的创新方法,为有机合成提供了新的途径 (Raveglia 等人,1997).
抗结核活性
- 已经探索了喹啉衍生物的合成和评估,以对抗结核分枝杆菌的抗结核活性 (Marvadi 等人,2020).
作用机制
Target of Action
Similar compounds have been used in the development of protein degrader building blocks . These compounds interact with proteins in the cell, marking them for degradation and thus influencing cellular processes.
Mode of Action
It’s known that such compounds can interact with their targets through a process called suzuki–miyaura (sm) cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound may interact with its targets, leading to changes in their structure or function.
Biochemical Pathways
The sm cross-coupling process, which this compound may utilize, is a key reaction in many biochemical pathways . It involves the transfer of groups between molecules, which can lead to significant changes in the downstream effects of these pathways.
Pharmacokinetics
Similar compounds have been noted for their stability and environmental benignity . These properties could potentially impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body.
Result of Action
As a potential protein degrader, it could lead to the degradation of specific proteins within the cell . This could result in changes to cellular processes and potentially influence the overall function of the cell.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the SM cross-coupling process . Additionally, the stability of similar compounds in water has been noted, suggesting that aqueous environments could influence the compound’s action .
安全和危害
未来方向
The future directions for a compound like this would depend on its potential applications. For instance, if it shows promise as a drug, future research might focus on clinical trials . Alternatively, if it’s useful in materials science, future research might focus on developing new materials with this compound.
属性
IUPAC Name |
2-(3-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,19H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXNDIVLQCABQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

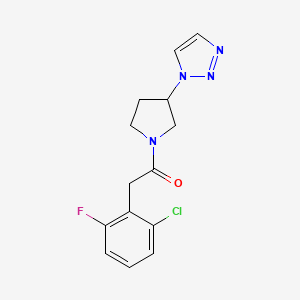
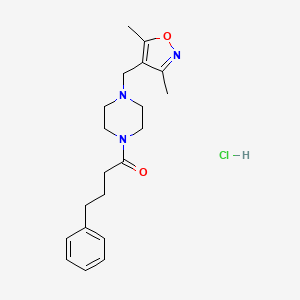
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)
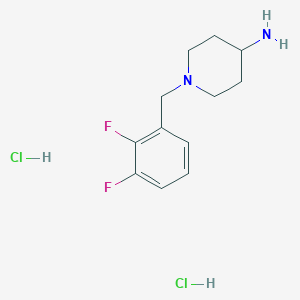
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)
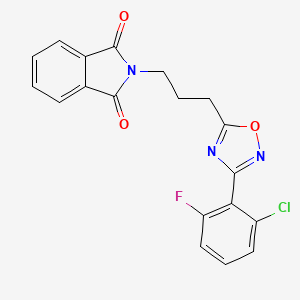
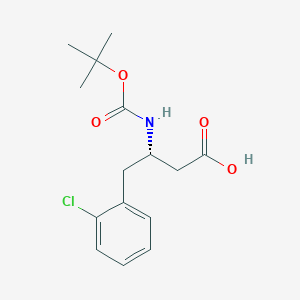

![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)


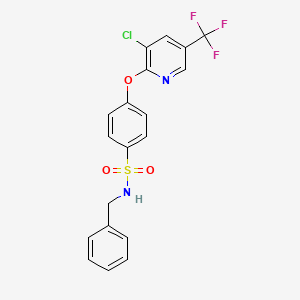
![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)